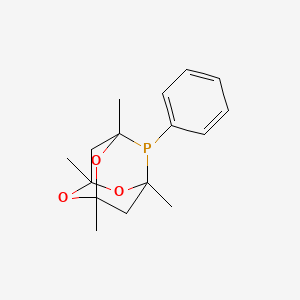

![molecular formula C8H14N2O B3030918 diexo-3-氨基-双环[2.2.1]庚烷-2-羧酸酰胺 CAS No. 105786-39-8](/img/structure/B3030918.png)

diexo-3-氨基-双环[2.2.1]庚烷-2-羧酸酰胺

描述

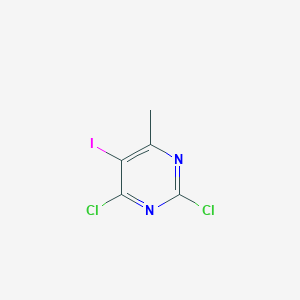

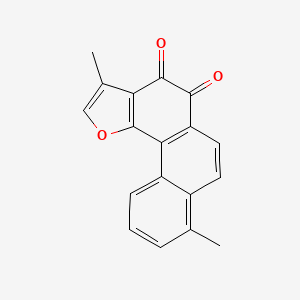

Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide is a chiral compound that has been identified as a highly applicable source for the enantioselective synthesis of heterocycles. The compound's structure is derived from the bicyclo[2.2.1]heptane framework, which is known for its rigidity and the presence of a chiral center that can be exploited in stereoselective reactions .

Synthesis Analysis

The synthesis of diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, a related compound, involves a three-step domino reaction starting from the title compound with levulinic acid or P-toluoylpropionic acid. This process leads to the formation of diastereomers of tetracyclic pyrrolopyrimidine derivatives, which upon a microwave-mediated retro-Diels-Alder reaction, yield bicyclic pyrrolo[1,2-A]pyrimidines with the loss of cyclopentadiene .

Molecular Structure Analysis

The molecular structure of diexo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid amide is characterized by its bicyclic framework, which includes a rigid norbornane skeleton. This structure is crucial for its reactivity and the ability to induce chirality in the synthesis of heterocycles. The use of its enantiomeric form in reactions has been shown to produce enantiomeric heterocycles with an enantiomeric excess (ee) greater than 99%, indicating the high stereochemical control exerted by the compound .

Chemical Reactions Analysis

Chemical reactions involving diexo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid amide are notable for their stereoselectivity. The compound has been used to synthesize stereochemically complex heterocycles, such as pyrrolopyrimidines, with high enantiomeric purity. The reactions exploit the chiral nature of the compound, which serves as a chiral source, to achieve the desired enantioselectivity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diexo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid amide are not detailed in the provided papers, the related compounds synthesized from it exhibit significant stereochemical properties. For instance, the predominant conformation of the synthesized diexo- and diendo-derivatives is determined to be endo-boat and exo-boat, respectively, as established by 1H and 13C NMR spectroscopy . These conformations are influenced by the rigid bicyclic structure of the norbornane or norbornene skeleton, which is a key feature of the title compound as well.

科学研究应用

羧酸 LLX 的溶剂开发

从水流中提取羧酸对于从有机酸生产生物基塑料至关重要。溶剂技术的创新,特别是氮基萃取剂和离子液体,已被综述,重点关注这些工艺在羧酸回收方面的经济可行性和效率 (Sprakel & Schuur,2019)。

金属螯合萃取剂

关于螯合萃取剂(包括氨基酸和酰胺化合物)的研究强调了它们在各种环境中回收金属的效率。此类萃取剂因其选择性和提取重金属、贵金属和镧系元素的有效性而特别受到关注,为在金属提取工艺中使用结构类似化合物的潜力提供了见解 (Yudaev & Chistyakov,2022)。

结构相关化合物治疗潜力

甘草酸及其类似物(具有与目标化学物质相似的羧酸基团)的细胞毒性和治疗潜力突出了“diexo-3-氨基-双环[2.2.1]庚烷-2-羧酸酰胺”的潜在医学应用。羧酸基团的修饰与增强的细胞毒性作用有关,提示了一种开发新癌症治疗方法的途径 (Hussain 等,2018)。

安全和危害

This compound is sold by Sigma-Aldrich “as-is”, and the company makes no representation or warranty with respect to this product . The safety information provided by Sigma-Aldrich includes hazard statements H302 and H318, and precautionary statements P280, P301 + P312 + P330, P305 + P351 + P338 + P310 . The hazard classifications are Acute Tox. 4 Oral and Eye Dam. 1 .

属性

IUPAC Name |

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)/t4-,5+,6+,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCVNVOMIJJJJO-WNJXEPBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

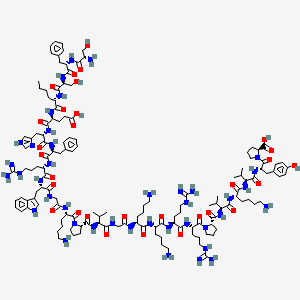

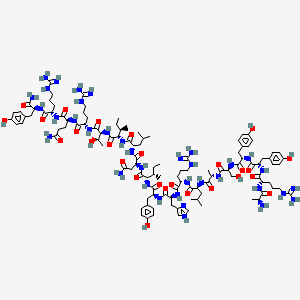

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)